An In-depth Technical Guide to m-PEG9-NHS Ester: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to m-PEG9-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and proteomics. This crosslinker consists of a methoxy-terminated polyethylene glycol chain of nine ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester group provides reactivity towards primary amines (-NH2) present on proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and provides a flexible linker arm.[1] This guide provides a comprehensive overview of the technical properties, applications, and detailed experimental protocols for the effective use of m-PEG9-NHS ester.
Core Properties and Specifications
m-PEG9-NHS ester is a well-defined compound with specific chemical and physical properties crucial for its application in bioconjugation.
Chemical Structure and Properties
The structure of m-PEG9-NHS ester is characterized by a discrete PEG chain length, which ensures batch-to-batch consistency and simplifies the analysis of conjugates.
Table 1: Chemical and Physical Properties of m-PEG9-NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C24H43NO13 | [1][2] |
| Molecular Weight | 553.6 g/mol | [1][2] |
| CAS Number | 1316189-13-5 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |
Note: Purity may decrease over time due to the instability of the NHS ester.
Mechanism of Action: Amine Conjugation
The primary application of m-PEG9-NHS ester is the covalent modification of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond.
Reaction with Primary Amines
The NHS ester reacts with the unprotonated form of primary amines, typically found at the N-terminus of proteins and the ε-amino group of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the ester, leading to the release of N-hydroxysuccinimide as a byproduct.
Factors Influencing Reaction Efficiency
Several factors critically influence the efficiency of the conjugation reaction and the stability of the m-PEG9-NHS ester.
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.
-
Temperature: The reaction can be performed at room temperature (e.g., for 30-60 minutes) or at 4°C (e.g., for 2 hours or overnight) to slow down the competing hydrolysis reaction.
-
Concentration: The concentration of both the biomolecule and the m-PEG9-NHS ester can affect the reaction rate and efficiency. Higher concentrations generally lead to faster reaction rates.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers.
Hydrolysis of the NHS Ester
A critical competing reaction is the hydrolysis of the NHS ester, which deactivates the reagent. The rate of hydrolysis is highly dependent on pH and temperature.
Table 2: Half-life of NHS Esters at Different pH and Temperature
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 7.4 | Room Temperature | >120 minutes | |
| 8.0 | Room Temperature | ~1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | <9 minutes |
Applications
The unique properties of m-PEG9-NHS ester make it a versatile tool in various research and development areas.
Protein and Antibody PEGylation
PEGylation is a widely used strategy to improve the therapeutic properties of proteins and antibodies. The attachment of m-PEG9 can:
-
Increase Solubility: The hydrophilic PEG chain enhances the solubility of proteins in aqueous solutions.
-
Prolong Circulation Half-life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance.
-
Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
PROTAC Linker
m-PEG9-NHS ester is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Surface Modification
The amine-reactive nature of m-PEG9-NHS ester allows for the functionalization of surfaces containing primary amines, such as nanoparticles, beads, and slides. This can be used to create biocompatible surfaces, reduce non-specific binding, or attach other molecules of interest.
Experimental Protocols
The following sections provide detailed methodologies for common applications of m-PEG9-NHS ester.
General Handling and Storage
-
Storage: Store m-PEG9-NHS ester at -20°C, desiccated.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Prepare solutions of m-PEG9-NHS ester immediately before use, as the NHS ester is susceptible to hydrolysis in solution. Do not prepare stock solutions for long-term storage.
Protocol for Protein/Antibody Labeling with m-PEG9-NHS Ester
This protocol provides a general procedure for labeling a protein or antibody with m-PEG9-NHS ester. Optimization of the molar excess of the PEG reagent may be required to achieve the desired degree of labeling.
Materials:
-
Protein/Antibody solution (in an amine-free buffer, e.g., PBS)
-
m-PEG9-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the protein by dialysis or buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
m-PEG9-NHS Ester Solution Preparation:
-
Allow the vial of m-PEG9-NHS ester to warm to room temperature.
-
Immediately before use, dissolve the required amount of m-PEG9-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Note: The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the m-PEG9-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted m-PEG9-NHS ester and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Experimental Workflow for Protein Labeling:
Protocol for Synthesis of a PROTAC using m-PEG9-NHS Ester
This protocol provides a generalized approach for the synthesis of a PROTAC where a warhead (targeting the protein of interest) containing a primary amine is coupled to an E3 ligase ligand-linker intermediate.
Materials:
-
Warhead with a primary amine handle.
-
E3 ligase ligand-linker intermediate with a carboxylic acid.
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent.
-
m-PEG9-NHS ester
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of E3 Ligase Ligand-Linker:
-
Dissolve the E3 ligase ligand-linker intermediate with a carboxylic acid in anhydrous DMF.
-
Add DIPEA and a coupling agent like BOP.
-
Stir the reaction at room temperature for a specified time to activate the carboxylic acid.
-
-
Conjugation with m-PEG9-NHS ester:
-
To the activated E3 ligase ligand-linker, add a solution of m-PEG9-amine (a derivative of m-PEG9-NHS ester where the NHS ester is replaced by an amine) in DMF.
-
Stir the reaction at room temperature until the formation of the E3 ligase-PEG linker is complete (monitor by LC-MS).
-
-
Activation of the PEG-Linker:
-
The terminal hydroxyl group of the E3 ligase-PEG linker is then converted to a carboxylic acid.
-
This carboxylic acid is then activated to an NHS ester using standard procedures (e.g., with N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)).
-
-
Final PROTAC Assembly:
-
To the activated E3 ligase-PEG-NHS ester, add the warhead containing a primary amine in DMF with DIPEA.
-
Stir the reaction at room temperature until the PROTAC formation is complete.
-
-
Purification:
-
Purify the final PROTAC using preparative HPLC.
-
Logical Relationship in PROTAC Synthesis:
